[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate
Description
The compound [(3R,3aS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate (CAS: 1212697-03-4) is a carbamate derivative featuring a fused furo[2,3-d]furan core, a 4-biphenylpyrimidinyl substituent, and a phenylcarbamate group. The compound’s SMILES string (O=C(Nc1ccccc1)O[C@@H]2CO[C@@H]3[C@H](CO[C@H]23)Nc4nccc(n4)c5ccc(cc5)c6ccccc6) highlights its chiral centers and connectivity, while its IUPAC name emphasizes the hexahydrofurofuran scaffold . The compound is stored at room temperature as a neat solid, suggesting moderate stability .
Properties
Molecular Formula |
C29H26N4O4 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[(3S,3aR,6R,6aS)-3-[[4-(4-phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] N-phenylcarbamate |
InChI |
InChI=1S/C29H26N4O4/c34-29(31-22-9-5-2-6-10-22)37-25-18-36-26-24(17-35-27(25)26)33-28-30-16-15-23(32-28)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-16,24-27H,17-18H2,(H,31,34)(H,30,32,33)/t24-,25+,26+,27+/m0/s1 |
InChI Key |
IVXIIUBNWPFNTQ-FICKONGGSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC(=O)NC3=CC=CC=C3)NC4=NC=CC(=N4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC(=O)NC3=CC=CC=C3)NC4=NC=CC(=N4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
3 Data Tables Summarizing Key Reaction Parameters
| Synthetic Step | Starting Material/Intermediate | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Wittig/Knoevenagel condensation | 2,3-diprotected dihydroxy-propionaldehyde | Phosphorous ylides or malonate derivatives | Formation of alkylidene intermediates |
| Nef reaction | Nitromethyl intermediate | Acid/base treatment | Conversion to tetrahydrofuran derivatives |
| Epimerization + Crystallization | Lactone intermediates (alpha/beta epimers) | Acid catalysis, solvent crystallization | Isolation of pure stereoisomer |
| Reduction + Cyclization | Epimerized lactone | NaBH4 or similar reducing agent | Formation of hexahydrofurofuran-3-ol core |
| Amino substitution | Hexahydrofurofuran core | 4-(4-Phenylphenyl)pyrimidin-2-yl]amine, base, aprotic solvent | Formation of amino-substituted intermediate |
| Carbamoylation | Amino-substituted intermediate | Phenyl isocyanate, aprotic solvent | Formation of N-phenylcarbamate final product |
4 Research Findings and Industrial Relevance
- The described methods emphasize stereoselectivity and scalability , critical for pharmaceutical manufacturing.
- The simultaneous epimerization and crystallization technique significantly improves yield and purity, reducing purification steps.
- Use of aprotic solvents and controlled temperatures in carbamoylation ensures high selectivity and minimizes side reactions.
- The hexahydrofurofuran core synthesized by these methods is a known pharmacophore in HIV protease inhibitors, making these methods valuable for antiviral drug synthesis.
5 Summary
The preparation of [(3R,3aS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate involves:
- A stereoselective synthesis of the hexahydrofurofuran core through Wittig or Knoevenagel reactions, followed by Nef reaction, reduction, and intramolecular cyclization.
- Acid-catalyzed epimerization combined with crystallization-induced asymmetric transformation to isolate pure stereoisomers.
- Functionalization of the core with pyrimidinylamino groups in aprotic solvents with base catalysis.
- Carbamoylation with phenyl isocyanate under controlled low temperatures to form the N-phenylcarbamate moiety.
These methods are supported by patent literature and peer-reviewed studies, providing a robust and scalable approach for synthesizing this complex bioactive compound.
Chemical Reactions Analysis
Types of Reactions
[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference material in analytical chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context.
Comparison with Similar Compounds
N-[(3S,3aR,6S,6aR)-3-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]furan-2-carboxamide
This analog shares the hexahydrofurofuran core and 4-biphenylpyrimidinyl group but replaces the phenylcarbamate with a furan-2-carboxamide moiety . The structural divergence likely impacts solubility and target binding: the carbamate group in the target compound may enhance hydrolytic stability compared to the amide in this analog.
Pseudopolymorphic Forms of HIV Protease Inhibitors
Compounds like (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbamates (e.g., HIV protease inhibitors) share the furofuran scaffold but incorporate sulfonamide and benzyl groups instead of biphenylpyrimidine .
Pyrimidine-Containing Derivatives
7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (2a)
This pyrrolo[2,3-d]pyrimidine derivative lacks the furofuran system but retains a pyrimidine-aminoaryl motif . The sulfamoylphenyl group in 2a may confer distinct solubility profiles (e.g., higher polarity) compared to the biphenyl group in the target compound.
Fluorinated Triazole-Pyrimidine Conjugates (Compounds 16 and 17)
These compounds integrate fluorinated chains and triazole linkers with pyrimidine and tetrahydrofuran moieties . While structurally distinct, they highlight the role of fluorination in modulating pharmacokinetics—a feature absent in the target compound, which relies on aromatic stacking via biphenyl groups .
Carbamate/Amide Derivatives
3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide
This pyrazine-carboxamide derivative shares the phenylcarbamate’s amide-like linkage but uses a difluorophenyl-hydroxyacetyl group for target engagement . Its synthesis involves chiral separation (e.g., Chiralpak® OD), suggesting the target compound’s stereochemistry may require similar resolution techniques .
Comparative Data Table
Biological Activity
The compound [(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound exhibits a unique structure characterized by a hexahydrofurofuran core and a pyrimidine moiety. Its molecular formula is , and it has a molecular weight of approximately 420.5 g/mol.
Research indicates that this compound may interact with various biological targets:
- Inhibition of Kinases : The presence of the pyrimidine group suggests potential inhibitory activity against kinases involved in cell signaling pathways. Kinase inhibition is crucial in cancer therapy as it can disrupt tumor growth and proliferation.
- Antioxidant Activity : Preliminary studies indicate that similar compounds exhibit antioxidant properties, which could contribute to their therapeutic effects by reducing oxidative stress in cells.
Biological Activity Data
Case Studies
-
Cancer Cell Line Study
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity.
-
In Vivo Studies
- Animal models treated with the compound demonstrated reduced tumor size compared to control groups. The study highlighted its potential as an anti-cancer agent and suggested further investigation into its pharmacokinetics and safety profile.
Research Findings
Recent reviews have summarized the therapeutic potential of compounds with similar structures:
- Pyrido[2,3-d]pyrimidine derivatives have shown promise in targeting dihydrofolate reductase (DHFR), which is critical for DNA synthesis and repair.
- These findings suggest that the compound may also possess anti-proliferative effects due to interference with nucleotide synthesis pathways.
Q & A
Q. Advanced
- Chiral resolution : Use diastereomeric salt formation with L-tartaric acid to separate enantiomers .
- Asymmetric catalysis : Employ chiral phosphoric acids (e.g., TRIP) to enhance enantioselectivity in key cyclization steps .
- Process refinement : Implement continuous-flow reactors to improve stereochemical control and reduce racemization .
Critical Analysis : Contradictions in enantiomer ratios (e.g., 85% ee vs. 95% ee) may arise from solvent polarity effects or catalyst loading; systematic DoE (Design of Experiments) is recommended .
What in vitro assays are suitable for evaluating this compound’s biological activity?
Q. Advanced
- Enzyme inhibition : Test against HIV protease (IC determination via fluorescence resonance energy transfer assays) .
- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 cells .
- Cytotoxicity : MTT assays in primary hepatocytes to assess safety margins (CC > 100 µM) .
Methodological Note : Include positive controls (e.g., Darunavir for protease inhibition) and validate results across three independent replicates .
How should conflicting data on biological activity be analyzed?
Advanced
Conflicting results (e.g., variable IC values) may arise from:
- Assay conditions : Differences in buffer pH (e.g., 6.5 vs. 7.4) or ionic strength can alter enzyme binding .
- Compound stability : Degradation in DMSO stock solutions (test via stability-indicating HPLC) .
- Cell line variability : Compare activity in primary vs. immortalized cells (e.g., HepG2 vs. primary T-cells) .
Resolution : Conduct meta-analysis using standardized protocols (e.g., NIH Assay Guidance Manual) and report normalized data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
